molecular formula C19H20Cl2N2O5 B1671709 Etofamide CAS No. 25287-60-9

Etofamide

Cat. No.: B1671709
CAS No.: 25287-60-9
M. Wt: 427.3 g/mol
InChI Key: QTRALMGDQMIVFF-UHFFFAOYSA-N
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Description

Etofamide, also known as eticlordifene, is an antiprotozoal drug primarily used in the treatment of amoebiasis. It is effective against the protozoan parasite Entamoeba histolytica, which causes amoebic dysentery. This compound has also shown modest efficacy against Giardia lamblia .

Preparation Methods

The synthesis of Etofamide involves several steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the reaction of 2,2-dichloroacetamide with 4-nitrophenol to form the nitrophenyl ether intermediate. This intermediate is then reacted with 2-ethoxyethylamine to yield this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Etofamide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidative metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the nitro group in this compound to an amino group. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of nitroso and hydroxylamine derivatives .

Scientific Research Applications

Etofamide has several scientific research applications, including:

    Chemistry: this compound is used as a model compound in studies of amide synthesis and reactivity. Its structure and reactivity provide insights into the behavior of similar compounds.

    Biology: In biological research, this compound is used to study the mechanisms of protozoan infections and the efficacy of antiprotozoal agents.

    Medicine: this compound is primarily used in the treatment of amoebiasis. Clinical studies have shown its effectiveness in clearing the infection and reducing symptoms.

    Industry: this compound is used in the pharmaceutical industry for the development of antiprotozoal drugs.

Mechanism of Action

The mechanism of action of Etofamide involves several pathways:

    Oxidative Stress Induction: this compound induces oxidative stress in protozoan cells, leading to cell damage and death.

    Disruption of Energy Metabolism: this compound interferes with the energy metabolism of protozoan cells, reducing their ability to generate ATP.

    Impairment of Nucleic Acid and Protein Synthesis: this compound disrupts the synthesis of nucleic acids and proteins, essential for the growth and replication of protozoan cells.

    Membrane Destabilization: this compound destabilizes the cell membrane of protozoan cells, leading to cell lysis.

    Modulation of Host Immune Responses: This compound modulates the host’s immune responses, enhancing the clearance of the infection.

Comparison with Similar Compounds

Etofamide is compared with other antiprotozoal compounds such as:

This compound’s uniqueness lies in its specific mechanism of action and its efficacy in treating amoebiasis with a relatively low incidence of side effects.

Properties

CAS No.

25287-60-9

Molecular Formula

C19H20Cl2N2O5

Molecular Weight

427.3 g/mol

IUPAC Name

2,2-dichloro-N-(2-ethoxyethyl)-N-[[4-(4-nitrophenoxy)phenyl]methyl]acetamide

InChI

InChI=1S/C19H20Cl2N2O5/c1-2-27-12-11-22(19(24)18(20)21)13-14-3-7-16(8-4-14)28-17-9-5-15(6-10-17)23(25)26/h3-10,18H,2,11-13H2,1H3

InChI Key

QTRALMGDQMIVFF-UHFFFAOYSA-N

SMILES

CCOCCN(CC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(Cl)Cl

Canonical SMILES

CCOCCN(CC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(Cl)Cl

Appearance

Solid powder

25287-60-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Etofamide;  Ethylchlordiphene;  Eticlordifene;  Etofamida; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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